3-(3-Fluoro-2-methylphenyl)propan-1-amine acetic acid salt
Overview
Description
3-(3-Fluoro-2-methylphenyl)propan-1-amine acetic acid salt is a chemical compound with the molecular formula C12H18FNO2 . It is available for purchase for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound consists of a fluoro-methylphenyl group attached to a propan-1-amine . The exact 3D structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
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Medicinal Chemistry
- Fluorine has been increasingly incorporated into bioactive molecules due to its profound effects on their activity and disposition .
- Fluorine is often strategically placed on a molecule to suppress metabolism, modulate physical properties, and consequently increase in vivo half-lives .
- Drugs such as 5-fluorouracil and atorvastatin have saved lives on a global scale .
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Neuroengineering
- Brain-reading devices that interpret brain signals could one day allow people to talk using only their thoughts .
- These devices can decode internal speech by recording signals from individual neurons in the brain in real time .
- This technology would be particularly useful for people that have no means of movement anymore, such as those with locked-in syndrome .
-
Quantum Physics
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Pharmaceuticals
- Fluorine is often strategically placed on a molecule to suppress metabolism, modulate physical properties, and consequently increase in vivo half-lives .
- Aryl-fluorinations and higher levels of fluorine such as the introduction of the CF3 group can have these effects too and can increase lipophilicity without metabolic vulnerability .
- An appreciation of subtle stereoelectronic effects controlling intramolecular interactions has been exploited to bias conformations and rigidify structures .
-
Speech Decoding
- Scientists have developed brain implants that can decode internal speech — identifying words that two people spoke in their minds without moving their lips or making a sound .
- This technology would be particularly useful for people that have no means of movement anymore, such as those with locked-in syndrome .
-
Quantum Physics
Safety And Hazards
Future Directions
properties
IUPAC Name |
acetic acid;3-(3-fluoro-2-methylphenyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.C2H4O2/c1-8-9(5-3-7-12)4-2-6-10(8)11;1-2(3)4/h2,4,6H,3,5,7,12H2,1H3;1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAQJNWZCOAPCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)CCCN.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoro-2-methylphenyl)propan-1-amine acetic acid salt |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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